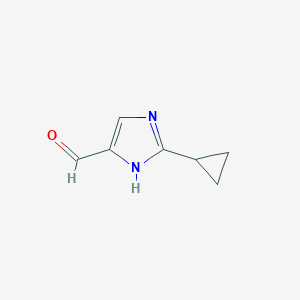

2-Cyclopropyl-1H-imidazole-4-carbaldehyde

Beschreibung

2-Cyclopropyl-1H-imidazole-4-carbaldehyde (CAS: 1256824-13-1) is a heterocyclic organic compound with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol . Its structure features an imidazole ring substituted with a cyclopropyl group at position 2 and an aldehyde functional group at position 4 (SMILES: C1CC1C2=NC=C(N2)C=O) . This compound is utilized in pharmaceutical and materials research, though specific applications require further exploration .

Eigenschaften

IUPAC Name |

2-cyclopropyl-1H-imidazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-4-6-3-8-7(9-6)5-1-2-5/h3-5H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCJUZCWDBUIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the imidazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, with considerations for the scalability of the reaction and the availability of raw materials. Industrial methods may also incorporate advanced purification techniques to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropyl-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

Oxidation: 2-Cyclopropyl-1H-imidazole-4-carboxylic acid.

Reduction: 2-Cyclopropyl-1H-imidazole-4-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Cyclopropyl-1H-imidazole-4-carbaldehyde has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies indicate that derivatives of imidazole, including this compound, exhibit significant antibacterial activity against various pathogens:

- Bacterial Strains and Minimum Inhibitory Concentrations (MICs) :

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Bacillus subtilis | 0.15 - 3.0 |

| Staphylococcus aureus | 0.15 - 3.0 |

| Escherichia coli | 0.7 - 3.0 |

| Haemophilus influenzae | 0.7 - 3.0 |

These findings suggest that the compound could be a promising candidate for developing new antibiotics .

Anticancer Properties

Studies have explored the potential of imidazole derivatives as anticancer agents. For instance, compounds containing the imidazole moiety have shown activity against various cancer cell lines, indicating that they may inhibit tumor growth through multiple mechanisms .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for the synthesis of complex molecules:

- Synthesis of Heterocyclic Compounds : The compound can be used to create various heterocycles, which are essential in pharmaceuticals and agrochemicals.

- Reactivity : Its aldehyde group allows for various reactions such as condensation and reduction, facilitating the formation of new compounds with diverse functionalities .

Materials Science

The compound has applications in materials science, particularly in the development of functionalized polymers and metal-organic frameworks:

- Functionalized Polymers : By incorporating this compound into polymer matrices, researchers can enhance material properties such as thermal stability and mechanical strength.

- Metal-Organic Frameworks (MOFs) : The compound can act as a ligand in MOFs, which are utilized for gas storage and separation applications due to their high surface area and tunable porosity .

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

- Antibacterial Evaluation : A study evaluated the antibacterial potential of synthesized imidazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that specific derivatives exhibited potent activity comparable to standard antibiotics .

- Synthesis of Anticancer Agents : Research focused on modifying imidazole derivatives to enhance their anticancer activity showed promising results in inhibiting cell proliferation in breast cancer cell lines .

- Development of Functionalized Materials : A project investigated the incorporation of imidazole-based compounds into polymer systems to improve their chemical resistance and mechanical properties, resulting in materials suitable for industrial applications .

Wirkmechanismus

The mechanism of action of 2-Cyclopropyl-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its bioactivity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Cyclopropyl-1H-imidazole-4-carboxamide

- Molecular Formula : C₇H₉N₃O

- Molecular Weight : 151.17 g/mol

- Key Differences : Replaces the aldehyde (-CHO) with a carboxamide (-CONH₂) group.

- Reduced electrophilicity compared to the aldehyde, making it less reactive in condensation reactions.

2-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride

- Molecular Formula : C₇H₉ClN₂O

- Molecular Weight : 172.61 g/mol

- Key Differences : Protonated as a hydrochloride salt.

- Implications: Increased water solubility due to ionic character.

2-Cyclopropanecarbonyl-1-methyl-1H-imidazole

- Molecular Formula : C₈H₁₀N₂O

- Molecular Weight : 150.18 g/mol

- Key Differences : Substitutes the aldehyde with a ketone (-CO-) and adds a methyl group at position 1.

- Implications :

- Reduced reactivity toward nucleophiles (ketones are less electrophilic than aldehydes).

- Methyl group increases steric hindrance, possibly affecting binding in biological systems.

Heterocyclic Core Modifications

2-Cyclopentylthiazole-4-carbaldehyde

- Core Structure : Thiazole (sulfur and nitrogen) instead of imidazole (two nitrogens).

- Differing pharmacological profiles; thiazoles are often associated with antimicrobial activity .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Hydrogen Bonding and Crystallization: The aldehyde group in this compound can act as a hydrogen-bond acceptor, but its networks are less extensive than those of carboxamide derivatives, which form stronger donor-acceptor interactions .

- Reactivity : The aldehyde’s electrophilicity makes it a candidate for Schiff base formation, whereas the carboxamide and ketone analogs are more suited for stable supramolecular assemblies.

- Biological Relevance : Cyclopropyl groups may enhance metabolic stability compared to straight-chain alkyl substituents, though this requires validation via pharmacokinetic studies .

Biologische Aktivität

2-Cyclopropyl-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound notable for its unique imidazole ring structure, which features a cyclopropyl group and an aldehyde functional group. Its molecular formula is , with a molecular weight of approximately 165.17 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The structural characteristics of this compound are pivotal to its biological activity. The imidazole ring is known for its role in various biological processes, including enzyme inhibition and receptor modulation.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 165.17 g/mol |

| Structure | Contains a cyclopropyl group and an aldehyde functional group |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Case Study: Antimicrobial Efficacy

A study evaluated the compound against multiple Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentration (MIC) values that indicate strong antibacterial properties. For instance, it showed MIC values ranging from 0.15 to 3.0 μg/mL against Staphylococcus aureus and Bacillus subtilis .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Bacillus subtilis | 0.15 - 3.0 |

| Staphylococcus aureus | 0.15 - 3.0 |

| Escherichia coli | 0.7 - 3.0 |

| Haemophilus influenzae | 0.7 - 3.0 |

The mechanism of action for this compound involves its interaction with specific molecular targets, modulating enzyme activities or altering signal transduction pathways . The presence of the aldehyde group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Anticancer Activity

Emerging studies also suggest that derivatives of imidazole, including this compound, may possess anticancer properties. The ability to inhibit specific signaling pathways involved in cancer progression makes it a candidate for further investigation in cancer therapeutics.

Research Findings

In vitro studies have shown that compounds with imidazole rings can induce apoptosis in cancer cells by activating caspase pathways . The structural similarities of this compound to other known anticancer agents suggest potential efficacy in cancer treatment.

Q & A

Basic: How is the molecular structure of 2-Cyclopropyl-1H-imidazole-4-carbaldehyde determined using spectroscopic methods?

Methodological Answer:

Structural characterization begins with spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the imidazole ring, cyclopropyl substituent, and aldehyde proton.

- Infrared (IR) Spectroscopy: Identify the aldehyde C=O stretch (~1700 cm) and N-H stretches (~3200 cm).

- Mass Spectrometry (MS): Use high-resolution MS to verify the molecular formula (CHNO, MW 136.15 g/mol) via exact mass matching .

Advanced: What role does SHELXL play in refining crystallographic data for accurate structural determination? Methodological Answer: SHELXL refines X-ray diffraction data by:

Parameter Optimization: Adjusting atomic coordinates, displacement parameters, and occupancy factors.

Twinned Data Handling: Using the TWIN/BASF commands to model pseudo-merohedral twinning.

Validation: Cross-checking bond lengths, angles, and hydrogen-bonding geometry against crystallographic databases. SHELXL’s robustness in handling high-resolution data makes it ideal for small-molecule refinement .

Basic: What are the primary applications of ORTEP-III in visualizing the crystal structure of this compound?

Methodological Answer:

ORTEP-III generates thermal ellipsoid plots to:

- Visualize Molecular Geometry: Highlight bond lengths, angles, and torsional strain in the cyclopropyl-imidazole system.

- Assess Disorder: Identify positional or rotational disorder in the crystal lattice.

- Export Graphics: Create publication-ready figures with customizable atom labels and thermal motion parameters .

Advanced: How does the graphical interface of ORTEP-3 enhance the analysis of molecular geometry and thermal ellipsoids? Methodological Answer: ORTEP-3’s GUI enables:

Real-Time Manipulation: Rotate, zoom, and adjust clipping planes to examine steric interactions (e.g., cyclopropyl crowding).

Overlay Comparisons: Superimpose multiple structures to analyze conformational changes.

Data Export: Extract geometric parameters (e.g., dihedral angles) for statistical analysis .

Basic: How can hydrogen bonding patterns be identified in the crystal lattice of this compound?

Methodological Answer:

Hydrogen bonds are identified via:

- X-ray Diffraction: Locate donor (N-H) and acceptor (C=O) atoms in the electron density map.

- Distance-Angle Criteria: Apply Etter’s rules (D-H···A distance < 3.5 Å, angle > 120°) to classify interactions .

Advanced: What insights does graph set analysis provide into the supramolecular assembly and stability of the crystal structure? Methodological Answer: Graph set analysis (e.g., R(8) motifs) reveals:

Intermolecular Networks: Chains or rings formed via N-H···O=C hydrogen bonds.

Thermodynamic Stability: Stronger networks correlate with higher melting points.

Solvent Interactions: Identify solvent inclusion sites disrupting packing efficiency .

Basic: What methodologies are employed to predict the collision cross-section (CCS) of this compound for mass spectrometric analysis?

Methodological Answer:

CCS prediction involves:

- Computational Tools: Use software like MOBCAL to calculate CCS via trajectory method simulations.

- Calibration Standards: Compare with known CCS values of structurally similar imidazole derivatives .

Advanced: How do computational models reconcile experimental CCS data with theoretical predictions? Methodological Answer:

Conformational Sampling: Generate low-energy conformers (e.g., cyclopropyl orientation) using molecular dynamics.

Machine Learning: Train models on imidazole CCS datasets to improve accuracy.

Error Analysis: Identify systematic deviations (e.g., solvent adducts) to refine calculations .

Basic: What strategies are recommended for resolving discrepancies in crystallographic refinement parameters?

Methodological Answer:

Address discrepancies by:

- Data Reintegration: Reprocess raw diffraction data to correct for absorption or scaling errors.

- Alternative Space Groups: Test lower-symmetry space groups if R-factors remain high .

Advanced: How can iterative refinement in SHELXL and validation tools address contradictions in X-ray data interpretation? Methodological Answer:

Twinning Refinement: Apply the HKLF5 format in SHELXL to model twinned data.

Hirshfeld Rigidity Tests: Validate displacement parameters against Hirshfeld surfaces.

Cross-Validation: Compare results with independent methods (e.g., neutron diffraction) .

Basic: What safety protocols should be followed when handling imidazole-based aldehydes in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats.

- Ventilation: Work in a fume hood to avoid inhalation of vapors.

- Spill Management: Neutralize with sodium bicarbonate and dispose as hazardous waste .

Advanced: How do safety data sheets (SDS) inform risk mitigation strategies during experimental design and waste disposal? Methodological Answer:

Hazard Identification: Review SDS Section 9 (physical properties) and Section 11 (toxicological data).

Waste Segregation: Separate halogenated and non-halogenated waste per EPA guidelines.

Emergency Protocols: Designate spill kits and eyewash stations based on SDS recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.